1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
Overview
Description
1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azocane ring, a difluorophenyl group, and a methoxyphenoxy group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of the azocane ring and the introduction of the difluorophenyl and methoxyphenoxy groups. Common synthetic routes may include:
Formation of the Azocane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azocane ring.
Introduction of the Difluorophenyl Group: This step involves the reaction of the azocane ring with a difluorophenyl precursor, often using reagents such as halogenated compounds and catalysts.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate compound with a methoxyphenoxy precursor, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound can be used in the production of specialty chemicals, materials, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can be compared with other similar compounds, such as:
2-(Azocan-1-yl)-1-(2,5-difluorophenyl)ethan-1-amine: This compound shares the azocane ring and difluorophenyl group but lacks the methoxyphenoxy group, making it less complex.
Azocan-2-one: This compound features the azocane ring but lacks the difluorophenyl and methoxyphenoxy groups, making it structurally simpler.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2N2O3/c1-31-24-10-7-19(15-28-16-20-14-21(26)8-9-23(20)27)13-25(24)32-18-22(30)17-29-11-5-3-2-4-6-12-29/h7-10,13-14,22,28,30H,2-6,11-12,15-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZREBNLGNCKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)F)F)OCC(CN3CCCCCCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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